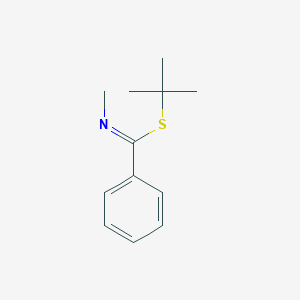![molecular formula C11H10Br2O2 B14386139 2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane] CAS No. 89675-91-2](/img/structure/B14386139.png)
2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclopropane ring fused to a benzodioxepine moiety, with two bromine atoms attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodioxepine Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Spirocyclization: The benzodioxepine intermediate is then subjected to spirocyclization with a cyclopropane precursor, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Bromination: The final step involves the bromination of the cyclopropane ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to obtain the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation Reactions: The benzodioxepine ring can be oxidized to introduce additional functional groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol), room temperature or mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), room temperature or mild heating.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Debrominated spirocyclic compounds.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and advanced composites, due to its unique chemical properties.
作用機序
The mechanism of action of 2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the spirocyclic structure may enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
1,2-Dibromocyclopentane: A simpler dibromo compound with a cyclopentane ring.
2,2-Dibromohexane: A linear dibromo compound with a hexane backbone.
1,2-Dibromocyclohexane: A dibromo compound with a cyclohexane ring.
Uniqueness
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a benzodioxepine ring and a cyclopropane ring, along with the presence of bromine atoms, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
89675-91-2 |
|---|---|
分子式 |
C11H10Br2O2 |
分子量 |
334.00 g/mol |
IUPAC名 |
1',1'-dibromospiro[1,5-dihydro-2,4-benzodioxepine-3,2'-cyclopropane] |
InChI |
InChI=1S/C11H10Br2O2/c12-10(13)7-11(10)14-5-8-3-1-2-4-9(8)6-15-11/h1-4H,5-7H2 |
InChIキー |
KAKHLLGMWBDLQF-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2COC3(O1)CC3(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)

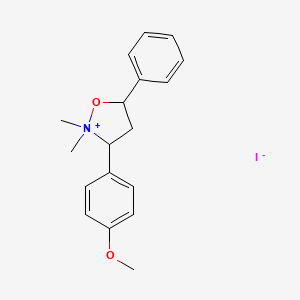
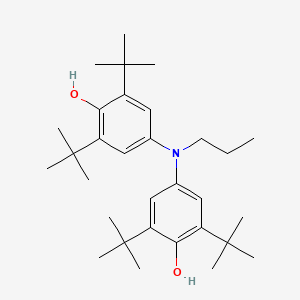
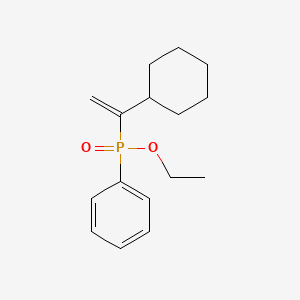
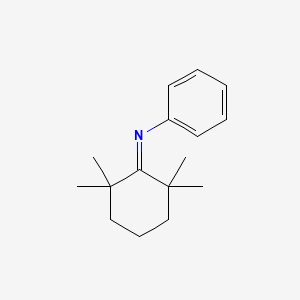
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
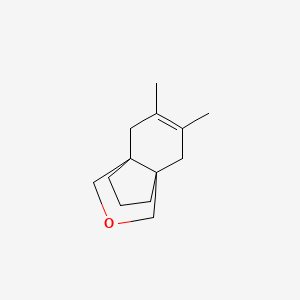


![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
